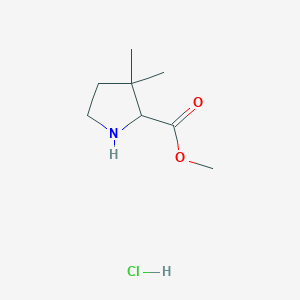
5-(3-Fluoropyridin-4-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes a thiazole ring (a type of heterocycle), pyridine rings (another type of heterocycle), and a fluorine atom . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .
Synthesis Analysis
Fluoropyridines can be synthesized through various methods . For instance, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines .Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. Fluoropyridines are generally less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties .Applications De Recherche Scientifique
- Pyridines substituées par 18F : EN300-6488232 pourrait être un précurseur pour la synthèse de pyridines marquées au 18F. Ces composés radiomarqués sont précieux pour l'imagerie par tomographie par émission de positons (TEP) dans diverses applications biologiques .
- Produits agrochimiques fluorés : L'incorporation d'atomes de fluor dans les structures principales améliore souvent les propriétés des produits agrochimiques. EN300-6488232 pourrait être modifié pour créer de nouveaux pesticides ou herbicides plus efficaces .
- Réaction de Baltz-Schiemann : La synthèse de la 2-amino-5-fluoropyridine (un précurseur de EN300-6488232) implique cette réaction. Comprendre sa réactivité peut guider les voies de synthèse ultérieures .
Radiochimie et imagerie
Science des matériaux et produits agrochimiques
Synthèse organique et réactions chimiques
Orientations Futures
Propriétés
IUPAC Name |
5-(3-fluoropyridin-4-yl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4S/c14-10-7-17-5-3-9(10)12-11(18-13(15)19-12)8-2-1-4-16-6-8/h1-7H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWHLYLZZLDMGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(SC(=N2)N)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{2-Oxaspiro[4.4]nonan-3-yl}methanesulfonyl chloride](/img/structure/B2467487.png)
![2-chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2467488.png)

![2-({4-ethyl-5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylacetamide](/img/structure/B2467491.png)






![{[2-(3-Chlorophenyl)ethyl]carbamoyl}methyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B2467503.png)
![2-Cyclopropyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2467504.png)
![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(2-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2467505.png)

